molecular formula C26H26ClN3O B12054596 2-Amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-64-4

2-Amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12054596
CAS No.: 476483-64-4
M. Wt: 432.0 g/mol
InChI Key: FXJBQYLWRIMUEM-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polyhydroquinoline derivative of significant interest in medicinal chemistry research. Compounds within this structural class have demonstrated a wide spectrum of biological and pharmacological activities in scientific studies. Notably, hexahydroquinoline derivatives have been identified as having significant cytotoxic activity against different human cancer cell lines . Furthermore, structurally similar polyhydroquinoline compounds have been investigated for their potential to inhibit beta-amyloid production, suggesting a research value in the study of neurodegenerative disorders such as Alzheimer's disease . Additional research on analogous molecules points to broader applications, including antimicrobial, antioxidant, and antimalarial properties . The core 1,4,5,6,7,8-hexahydroquinoline scaffold is also known to act as a calcium channel blocker, a mechanism relevant to cardiovascular research for the treatment of conditions like hypertension . This combination of substituents, including the 4-chlorophenyl and 4-ethylphenyl groups, makes this a valuable compound for exploring structure-activity relationships and developing novel bioactive molecules. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

476483-64-4

Molecular Formula

C26H26ClN3O

Molecular Weight

432.0 g/mol

IUPAC Name

2-amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H26ClN3O/c1-4-16-5-7-17(8-6-16)23-20(15-28)25(29)30(19-11-9-18(27)10-12-19)21-13-26(2,3)14-22(31)24(21)23/h5-12,23H,4,13-14,29H2,1-3H3

InChI Key

FXJBQYLWRIMUEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)Cl)N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, amines, and ketones under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonitrile groups. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO2 in ) reduce electron density at C4, altering reactivity in nucleophilic additions.
  • Polar groups (e.g., NMe2 in ) enhance solubility in polar solvents by 20–30% compared to ethyl derivatives.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 311331-21-2 312275-76-6 339336-46-8
LogP 3.8 4.2 2.9 4.1
Melting Point (°C) 215–217 228–230 198–200 235–237
Hydrogen Bond Donors 2 2 2 2
Crystallinity High Moderate Low High

Analysis :

  • Higher logP values in nitro- and CF3-substituted compounds correlate with increased membrane permeability.
  • The 7,7-dimethyl group in the target compound contributes to its high melting point via improved van der Waals interactions .
  • Reduced crystallinity in 312275-76-6 aligns with its flexible dimethylamino group disrupting lattice formation .

Comparison with Analogues :

  • Nitro-substituted derivatives () require longer reaction times (6–8 hrs vs. 2–3 hrs) due to deactivating effects.
  • Aqueous-phase synthesis () is unsuitable for the target compound due to poor solubility of 4-ethylphenyl intermediates.

Crystallographic Analysis

Table 3: Crystallographic Parameters

Compound Space Group Bond Length (C–N, Å) Dihedral Angle (°) Refinement Program
Target Compound P21/c 1.34 12.3 SHELXL
311331-21-2 Pna21 1.33 15.7 SHELXTL
339336-46-8 C2/c 1.35 8.9 OLEX2

Structural Insights :

  • The 7,7-dimethyl group in the target compound induces a puckered conformation (Cremer-Pople parameters: Q = 0.42 Å, θ = 12.3°) .
  • Chlorophenyl and ethylphenyl groups adopt a near-perpendicular orientation (85–90°), minimizing steric clashes .

Biological Activity

The compound 2-Amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 398471-51-7) is a member of the hexahydroquinoline family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in various diseases.

  • Molecular Formula : C28H31ClN2O3
  • Molecular Weight : 479.01034 g/mol

Anticancer Properties

Research indicates that derivatives of hexahydroquinolines exhibit significant anticancer activities. A study highlighted that compounds similar to 2-amino derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549 cells. The IC50 values for these compounds suggest a promising potential for further development as anticancer agents .

CompoundCell LineIC50 (µM)
2-Amino DerivativeMCF-70.16
Other AnaloguesA549Varies

Anti-inflammatory Effects

In addition to anticancer properties, compounds within this class have also shown anti-inflammatory effects. The presence of the amino and cyano groups in the structure enhances their ability to modulate inflammatory pathways. This makes them potential candidates for treating conditions such as rheumatoid arthritis and psoriatic arthritis .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of cell proliferation : By interfering with cell cycle progression in cancer cells.
  • Modulation of apoptosis : Inducing programmed cell death in malignant cells.

Case Studies

  • Study on MCF-7 Cells : A comparative analysis was conducted on the cytotoxic effects of various derivatives on MCF-7 breast cancer cells. The study found that certain modifications to the hexahydroquinoline structure significantly enhanced anticancer activity compared to unmodified analogs .
  • Anti-inflammatory Activity : Another research effort focused on the anti-inflammatory properties of similar compounds showed promising results in reducing markers of inflammation in animal models, indicating potential therapeutic benefits for inflammatory diseases .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer: Utilize factorial design to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables and optimize yield while minimizing side reactions. Statistical methods like response surface methodology (RSM) are critical for modeling nonlinear relationships . Recent advances in AI-driven experimental automation (e.g., real-time adjustments based on intermediate analysis) further enhance efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • X-ray crystallography resolves bond angles (e.g., C–Cl bond angles ≈119° in chlorophenyl derivatives) and confirms regiochemistry .
  • NMR spectroscopy (¹H/¹³C) identifies functional groups (e.g., NH₂ protons at δ 5.8–6.2 ppm) and confirms stereochemistry via coupling constants.
  • IR spectroscopy detects carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational chemistry and AI be integrated to predict reaction pathways and intermediates?

Methodological Answer: Combine quantum mechanical calculations (e.g., DFT for transition-state analysis) with AI-based reaction path search algorithms. For example, ICReDD’s approach uses quantum chemical data to predict viable intermediates and optimize reaction conditions computationally before validation in the lab . Machine learning models trained on crystallographic datasets (e.g., bond lengths and angles) can also predict regioselectivity in polycyclic systems .

Q. What methodologies resolve contradictions between experimental and computational data on molecular geometry?

Methodological Answer: Cross-validate using multiple techniques:

  • Compare X-ray crystallographic data (e.g., C–C bond lengths of 1.48–1.52 Å ) with DFT-optimized geometries.
  • Analyze NMR coupling constants to assess conformational flexibility in solution vs. solid-state structures.
  • Use molecular dynamics simulations to model solvent effects on torsion angles (e.g., dihedral angles in hexahydroquinoline rings ).

Q. How should kinetic studies be designed to investigate the compound’s reactivity under varying conditions?

Methodological Answer:

  • Monitor reaction progress via HPLC or UV-Vis spectroscopy at controlled intervals.
  • Vulate parameters like pH, ionic strength, and oxidizing agents to study substituent effects on reaction rates.
  • Use quenching experiments (e.g., rapid cooling or scavenger addition) to isolate intermediates for characterization .

Q. What analytical techniques are suitable for evaluating thermodynamic stability and solubility?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) measures melting points (e.g., 262°C for related chlorophenyl derivatives ) and phase transitions.
  • Thermogravimetric Analysis (TGA) assesses decomposition profiles under controlled atmospheres.
  • Dynamic Vapor Sorption (DVS) quantifies hygroscopicity, critical for formulation studies .

Q. How can green chemistry principles be implemented to minimize hazardous byproducts during synthesis?

Methodological Answer:

  • Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) using solvent selection guides.
  • Employ heterogeneous catalysis (e.g., immobilized Lewis acids) to reduce metal leaching.
  • Optimize atom economy via one-pot multicomponent reactions, as demonstrated in hexahydroquinoline syntheses .

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